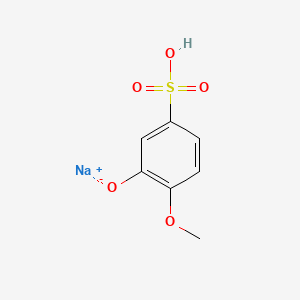
Sodium;2-methoxy-5-sulfophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-methoxy-5-sulfophenolate is an organic compound with the molecular formula C₇H₇NaO₅S. It is a sodium salt derivative of benzenesulfonic acid, characterized by the presence of hydroxy and methoxy functional groups on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-methoxy-5-sulfophenolate typically involves the sulfonation of 3-hydroxy-4-methoxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-methoxy-5-sulfophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
Sodium;2-methoxy-5-sulfophenolate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a standard in analytical techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Used in the manufacture of detergents, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Sodium;2-methoxy-5-sulfophenolate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybenzenesulfonic acid sodium salt
- 3-Methoxybenzenesulfonic acid sodium salt
- 4-Methoxybenzenesulfonic acid sodium salt
Uniqueness
Sodium;2-methoxy-5-sulfophenolate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. This dual functionality enhances its reactivity and versatility in various applications compared to similar compounds .
Propriétés
Numéro CAS |
18436-49-2 |
|---|---|
Formule moléculaire |
C7H7NaO5S |
Poids moléculaire |
226.178 |
Nom IUPAC |
sodium;2-methoxy-5-sulfophenolate |
InChI |
InChI=1S/C7H8O5S.Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
VPUTVFKWJZHJIE-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)[O-].[Na+] |
Synonymes |
3-Hydroxy-4-methoxybenzenesulfonic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















